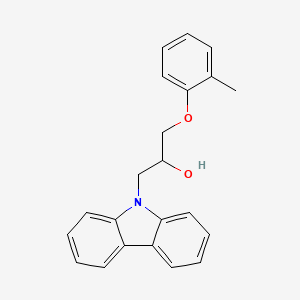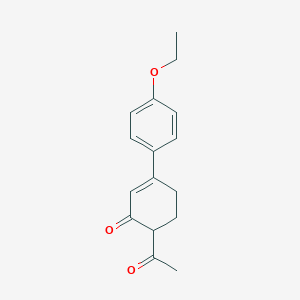![molecular formula C21H26O3 B4944253 16-phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione](/img/structure/B4944253.png)
16-phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
Mécanisme D'action
The mechanism of action of 16-phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione is not fully understood. However, studies have shown that this compound interacts with various cellular targets, including DNA, enzymes, and membrane receptors. The anticancer activity of this compound is believed to be due to its ability to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 16-phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione exhibits various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to exhibit antifungal and antibacterial activities. However, the toxicity and pharmacokinetics of this compound have not been fully evaluated.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 16-phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione in lab experiments is its versatility. This compound can be used as a building block for the synthesis of various complex molecules, and it can also be used as a chiral auxiliary for asymmetric synthesis. However, the limitations of using this compound include its low solubility in water and its potential toxicity.
Orientations Futures
There are various future directions for the research on 16-phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione. One direction is to evaluate the pharmacokinetics and toxicity of this compound in vivo. Another direction is to explore the potential applications of this compound in drug discovery and materials science. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify its cellular targets.
Méthodes De Synthèse
The synthesis of 16-phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione has been achieved using various methods. One of the most commonly used methods is the reaction between 3-phenyl-2-cyclohexen-1-one and 1,2-dioxetane in the presence of a base. Another method involves the reaction between 3-phenyl-2-cyclohexen-1-one and 1,2-dioxetanedione in the presence of a catalyst. The yield and purity of the compound depend on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
16-phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. In materials science, this compound has been used as a building block for the synthesis of complex molecular architectures. In organic synthesis, this compound has been used as a chiral auxiliary for the asymmetric synthesis of various compounds.
Propriétés
IUPAC Name |
16-phenyl-15-oxadispiro[5.1.58.36]hexadecane-7,14-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c22-18-20(12-6-2-7-13-20)17(16-10-4-1-5-11-16)24-19(23)21(18)14-8-3-9-15-21/h1,4-5,10-11,17H,2-3,6-9,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAMEJNMRAEZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(OC(=O)C3(C2=O)CCCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4944171.png)
![N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide](/img/structure/B4944173.png)

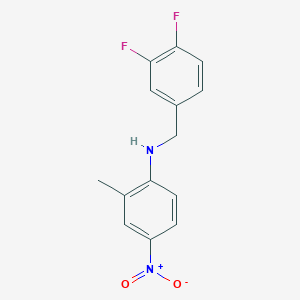
![diethyl {[(2-ethoxyphenyl)amino]methylene}malonate](/img/structure/B4944191.png)
![N-[3-(3,4-dimethoxyphenyl)propyl]-2,2-bis(3-methylphenyl)cyclopropanecarboxamide](/img/structure/B4944206.png)
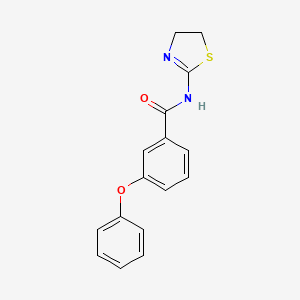
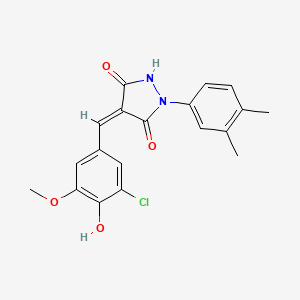
![N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4944228.png)
![5,5'-[1,2-ethanediylbis(oxy)]bis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4944241.png)
